REACTION_CXSMILES
|
[CH2:1](O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].P(Cl)(Cl)[Cl:15]>>[CH2:1]([Cl:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)O
|
Name
|
|
Quantity
|
1.65 kg
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)O
|
Name
|
|
Quantity
|
0.41 kg
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
165 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
Into a reactor system in accordance with FIG. 1 there were pumped jointly per hour
|
Type
|
CUSTOM
|
Details
|
The cooling was performed in reaction zone 1 in such a way that the outlet temperature
|
Type
|
CUSTOM
|
Details
|
was about 110° C
|
Type
|
CUSTOM
|
Details
|
The residence time in reaction zone 1
|
Type
|
WAIT
|
Details
|
Following preheating to 150° C for 2.5 minutes
|
Duration
|
2.5 min
|
Type
|
CUSTOM
|
Details
|
reaction zone 2 in which the reaction temperature
|
Type
|
CUSTOM
|
Details
|
The residence time in reaction zone 2
|
Type
|
WAIT
|
Details
|
was 26 minutes
|
Duration
|
26 min
|
Type
|
CUSTOM
|
Details
|
By means of a pressure maintenance valve, the entire reactor system was under a pressure of 30 atm
|
Type
|
CUSTOM
|
Details
|
The product obtained in this manner
|
Type
|
CUSTOM
|
Details
|
separated out immediately into two phases
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 kg |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |